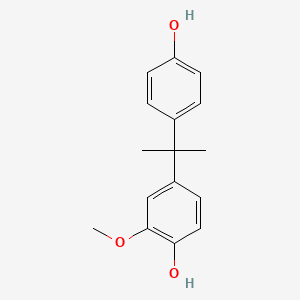

4-(2-(4-Hydroxyphenyl)propan-2-yl)-2-methoxyphenol

Cat. No. B8607832

Key on ui cas rn:

142990-42-9

M. Wt: 258.31 g/mol

InChI Key: HZNVEXAGTJLRSP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08247619B2

Procedure details

Run 3—1% guaiacol BPA: Methylene chloride (23 L), water (8 L), BPA (4500 g, 19.8 mol), monomethoxyBPA (55 g of the above mixture), p-cumylphenol (135 g, 0.64 mol), triethylamine (40 ml) and sodium gluconate (10 g) was charged to a 75 L reactor equipped with mechanical agitation, condenser, and caustic scrubber vent system. Phosgene (2300 g, 23.2 mol) was added at a rate of 80 g/min to the reactor while 33 wt % caustic was added at a rate to maintain pH=10. The reactor contents were purged with nitrogen then transferred to another tank and centrifuged to remove the brine layer. The organic layer containing the polymer was washed on a centrifuge train with 1N HCl and then with deionized water until residual chloride levels were <5 ppm. The polymer was isolated by steam precipitation followed by drying under hot nitrogen. The final dried resin weighed 4.1 lbs, had Mw=27652 daltons and PDI=2.5 by GPC vs PC standard, <1 ppm TEA, 0.6 ppm chloride ion, <10 ppm residual free BPA, and <0.05 ppm Fe. The glass transition temperature was determined to be 153 C.

Name

guaiacol BPA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

above mixture

Quantity

55 g

Type

reactant

Reaction Step Three

Name

sodium gluconate

Quantity

10 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].[CH3:10][C:11](C1C=CC(O)=CC=1)([C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=1)[CH3:12].CC(C1C=CC(O)=CC=1)(C1C=CC(O)=CC=1)C.C(C1C=CC(O)=CC=1)(C1C=CC=CC=1)(C)C.O=C([O-])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+].C(Cl)(Cl)=O>C(N(CC)CC)C.O.C(Cl)Cl>[OH:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]([C:6]2[CH:5]=[CH:4][C:2]([OH:3])=[C:1]([O:8][CH3:9])[CH:7]=2)([CH3:12])[CH3:10])=[CH:14][CH:15]=1 |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

guaiacol BPA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(O)=CC=CC1)OC.CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O

|

Step Two

|

Name

|

|

|

Quantity

|

2300 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

4500 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O

|

[Compound]

|

Name

|

above mixture

|

|

Quantity

|

55 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

135 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O

|

|

Name

|

sodium gluconate

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

8 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

23 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical agitation, condenser, and caustic scrubber vent system

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at a rate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain pH=10

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor contents were purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the brine layer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The organic layer containing the polymer

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed on a centrifuge train with 1N HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer was isolated by steam precipitation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by drying under hot nitrogen

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC(=C(C=C1)O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |